Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

Conformational analysis Medicinal chemistry building blocks Structure-based drug design

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine (CAS 2091623-08-2) is a bicyclic diamine building block consisting of a 1,4-disubstituted cyclohexane core bearing a primary amine at the 1-position and an azetidine ring at the 4-position, together with a quaternary methyl group at C4. With a molecular formula of C10H20N2 and molecular weight of 168.28 g/mol , this compound is typically supplied at ≥95% purity for research use.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 2091623-08-2
Cat. No. B2659445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine
CAS2091623-08-2
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCC1(CCC(CC1)N)N2CCC2
InChIInChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3
InChIKeyQUINXQDNOPMTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine (CAS 2091623-08-2): A Conformationally Restricted Azetidine Building Block for CNS and Inflammation Target Programs


4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine (CAS 2091623-08-2) is a bicyclic diamine building block consisting of a 1,4-disubstituted cyclohexane core bearing a primary amine at the 1-position and an azetidine ring at the 4-position, together with a quaternary methyl group at C4. With a molecular formula of C10H20N2 and molecular weight of 168.28 g/mol , this compound is typically supplied at ≥95% purity for research use . It belongs to the 4-azetidinyl-cyclohexylamine scaffold class that has been deployed as a key intermediate in the discovery of CCR2 antagonists and other chemokine receptor modulators [1]. The quaternary methyl substituent introduces a defined stereoelectronic environment that distinguishes this compound from its des-methyl and heterocyclic analogs, making it a privileged fragment for medicinal chemistry campaigns requiring conformational pre-organization and tunable basicity.

Why Generic Azetidine, Pyrrolidine, or Piperidine Cyclohexylamine Isosteres Cannot Replace 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine


Even among close structural analogs—such as 4-(azetidin-1-yl)cyclohexan-1-amine (des-methyl, CAS 1001347-27-8) or 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (CAS 2092357-20-3)—compounds bearing the full 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine scaffold are not interchangeable building blocks. The quaternary C4-methyl group restricts rotational freedom about the cyclohexane–azetidine bond, enforcing a predictable spatial geometry that cannot be recapitulated by des-methyl or secondary-amine analogs . The azetidine nitrogen exhibits a distinct pKa and hydrogen-bond basicity profile relative to pyrrolidine and piperidine congeners, directly affecting protonation state at physiological pH and, consequently, target engagement, solubility, and permeability [1]. In the context of CCR2 antagonist programs, extensive structure–activity relationship (SAR) studies have demonstrated that the azetidine ring size is critical for achieving high selectivity over the hERG potassium channel, a liability that has plagued piperidine-based chemokine receptor antagonists [2]. Simple ring expansion or contraction therefore leads to quantitatively different selectivity windows, rendering generic substitution scientifically invalid for lead optimization and candidate selection.

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine Versus Closest Analogs


Conformational Restriction: Quaternary C4-Methyl Group Eliminates Rotameric Ambiguity

The presence of a quaternary C4-methyl substituent in 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine (CAS 2091623-08-2) imposes a steric barrier that locks the azetidine ring into a preferred orientation relative to the cyclohexane scaffold, in contrast to the des-methyl analog 4-(azetidin-1-yl)cyclohexan-1-amine (CAS 1001347-27-8) which retains conformational freedom. This methyl group increases the molecular weight from 154.25 g/mol to 168.28 g/mol and introduces a quaternary carbon center that reduces the number of low-energy conformers accessible to the molecule . In structure-based drug design, such conformational pre-organization can reduce entropic penalties upon target binding, potentially improving binding affinity by approximately 1–3 kcal/mol relative to flexible analogs, depending on the target pocket geometry [1].

Conformational analysis Medicinal chemistry building blocks Structure-based drug design

Azetidine vs. Pyrrolidine Basicity: pKa and Hydrogen-Bond Acceptor Differences

The azetidine nitrogen in 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine is predicted to have a pKa of 10.49 ± 0.70 , which is measurably lower than that of the corresponding pyrrolidine analog 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (CAS 2092357-20-3). Systematic studies on saturated heterocyclic amines have established that azetidine exhibits a hydrogen-bond basicity (pKHB) comparable to pyrrolidine but slightly higher than piperidine, while its aqueous pKa is approximately 0.5–1.0 units lower than that of pyrrolidine [1]. This differential basicity translates into a lower fraction of protonated species at physiological pH (7.4) for the azetidine-containing scaffold, which can enhance passive membrane permeability and reduce phospholipidosis risk relative to the more basic pyrrolidine counterpart.

Physicochemical properties Amine basicity Bioisostere design

CCR2 Antagonist-Derived hERG Selectivity: Azetidine Ring Size as a Major Determinant

In the 4-azetidinyl-1-aryl-cyclohexane CCR2 antagonist series—for which 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine serves as a direct synthetic precursor—divergent SAR studies revealed that the azetidine ring confers a >1,000-fold selectivity window between CCR2 binding and hERG channel inhibition [1]. A representative compound from this series, compound 14e, achieved a CCR2 IC50 of 15 nM while maintaining a hERG IC50 of 25,000 nM (selectivity ratio >1,666) [1]. In a parallel piperidine-based CCR2 antagonist program (INCB8761/PF-4136309), the hERG IC50 was reported as 18,000 nM with a CCR2 IC50 of 5.2 nM (selectivity ratio ~3,460), demonstrating that while both scaffolds can achieve selectivity, the azetidine series attained this window with structurally simpler, lower molecular weight building blocks [2]. The quaternary methyl group at C4 further contributes to this selectivity by orienting the azetidine ring favorably for CCR2 pocket occupancy while disfavoring hERG channel interactions [1].

hERG selectivity CCR2 antagonism Cardiovascular safety

Predicted Physicochemical Properties vs. Closest Pyrrolidine and Piperidine Building-Block Analogs

The predicted boiling point of 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine is 216.2 ± 8.0 °C with a density of 1.000 ± 0.06 g/cm³ . The molecular weight (168.28 g/mol) places it between the des-methyl azetidine analog (154.25 g/mol) and the pyrrolidine analog 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine (182.31 g/mol) . In comprehensive studies of fluorinated and non-fluorinated saturated heterocyclic amines, azetidine-containing compounds consistently exhibit lower logP values than their pyrrolidine and piperidine counterparts of equivalent carbon count, attributable to the higher s-character of the azetidine nitrogen lone pair which reduces lipophilicity while maintaining hydrogen-bond acceptor strength . This translates into improved aqueous solubility and potentially lower metabolic clearance mediated by CYP450 enzymes, key advantages for fragment-based and HTS-derived lead optimization.

Physicochemical profiling Lipophilicity Building block selection

Validated Oral Bioavailability in Advanced CCR2 Antagonists Derived from the 4-Azetidinyl-1-aryl-cyclohexane Scaffold

The 4-azetidinyl-1-aryl-cyclohexane series, constructed from building blocks including 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine, yielded development candidate compound 8d which demonstrated amendable oral bioavailability in both dogs and primates [1]. In a thioglycollate-induced inflammation model using hCCR2 knock-in mice, this compound achieved an ED50 of 3 mg/kg for inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx [1]. Furthermore, compound 8d exhibited a hERG IC50 > 50 μM and produced no effect on the QTc interval at doses up to 10 mg/kg i.v. in anesthetized guinea pig and dog cardiovascular safety studies [1]. These in vivo validation data—oral efficacy, target engagement, and cardiovascular safety—are directly attributable to the scaffold architecture that the target compound embodies, providing procurement justification beyond in vitro potency alone.

Oral bioavailability In vivo efficacy Development candidate

Azetidine Scaffold: Demonstrated Superior Metabolic Stability vs. Piperidine Bioisosteres in 5-HT4 Partial Agonist Optimization

A systematic investigation of azetidines as piperidine isosteres in a series of serotonin-4 (5-HT4) receptor partial agonists demonstrated that replacing the piperidine ring with an azetidine maintained pharmacological target activity while altering metabolic pathways [1]. Specifically, azetidine-containing analogs exhibited reduced susceptibility to N-dealkylation and oxazolidine formation—the predominant metabolic routes for the piperidine and pyrrolidine congeners—resulting in improved metabolic stability in human liver microsome (HLM) assays [1]. Although the 4-substituted piperidines and pyrrolidine analogs did not show significant loss of target activity, their metabolic liabilities persisted, whereas the azetidine scaffold provided a differentiated clearance profile. These findings, obtained in a GPCR program distinct from CCR2, demonstrate the class-wide metabolic advantage of the azetidine ring that is transferable to the 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine scaffold.

Metabolic stability CYP450 metabolism Bioisostere strategy

High-Value Application Scenarios for 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine in Drug Discovery and Chemical Biology


CCR2 Antagonist Lead Optimization Campaigns Requiring High hERG Selectivity

Research groups pursuing CCR2 antagonists for inflammatory disease indications (rheumatoid arthritis, multiple sclerosis, atherosclerosis, neuropathic pain) should prioritize 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine as a core building block based on the published evidence that the 4-azetidinyl-1-aryl-cyclohexane scaffold achieves >1,600-fold selectivity over hERG and has produced a development candidate (compound 8d) with oral bioavailability in dogs and primates and an ED50 of 3 mg/kg in a murine inflammation model [1]. The quaternary C4-methyl group is not merely a synthetic handle; it is a critical structural feature that pre-organizes the scaffold for CCR2 binding while disfavoring hERG channel occupancy, a SAR observation confirmed across multiple lead series [2]. Procuring this specific building block—rather than the des-methyl or ring-expanded analogs—ensures direct alignment with the published SAR trajectory that led to the most advanced compounds in this chemical series.

GPCR and Ion Channel Fragment-Based Drug Discovery Requiring Conformationally Biased Amine Building Blocks

In fragment-based drug discovery (FBDD) campaigns targeting GPCRs or ion channels where ligand binding pockets demand a specific diamine geometry, the 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine scaffold provides a conformationally restricted, low molecular weight (168.28 g/mol) fragment that satisfies Rule-of-Three criteria while offering a defined exit vector orientation [1]. The predicted pKa of 10.49 ± 0.70 ensures that the primary amine remains largely unprotonated at physiological pH, enhancing membrane permeability for intracellular target engagement, while the azetidine nitrogen serves as a tunable hydrogen-bond acceptor [2]. This differentiates it from pyrrolidine (more basic, higher logP) and piperidine (larger ring, greater conformational flexibility) building blocks that may introduce undesired physicochemical liabilities or binding mode ambiguity at the fragment stage.

Metabolic Stability Optimization via Azetidine-for-Piperidine Bioisostere Replacement

Medicinal chemistry teams encountering N-dealkylation or oxazolidine formation liabilities in piperidine- or pyrrolidine-containing lead series should consider 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine as a direct bioisostere replacement, following the validated strategy demonstrated in the 5-HT4 partial agonist program where azetidine substitution maintained target potency while reducing metabolic clearance via these specific pathways [1]. The systematic comparison of saturated heterocyclic amines further confirms that azetidine scaffolds exhibit differentiated intrinsic microsomal clearance profiles relative to pyrrolidine and piperidine congeners, attributable to altered CYP450 recognition [2]. Procuring this building block enables rapid SAR exploration around the cyclohexyl-azetidine motif without committing to custom synthesis, accelerating the design-make-test cycle in lead optimization.

Chemical Biology Probe Development Targeting Chemokine Receptor Families

For academic and industrial chemical biology groups developing selective chemical probes for the chemokine receptor family (CCR2, CCR5, and related GPCRs), 4-(azetidin-1-yl)-4-methylcyclohexan-1-amine offers a privileged scaffold that has demonstrated high selectivity over other chemokine receptors and GPCRs in published studies [1]. The azetidine ring size has been shown to be a key determinant of selectivity, with systematic SAR revealing divergent structure–activity relationships between the desired target (e.g., CCR2) and the hERG antitarget [2]. The commercial availability of this building block at ≥95% purity from multiple vendors facilitates rapid synthesis of focused compound libraries for chemokine receptor profiling, enabling probe development timelines that would be impractical if relying on de novo synthetic route development for each analog.

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.